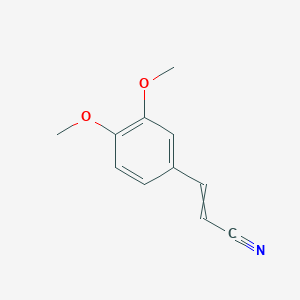
3-(3,4-Dimethoxyphenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) and amines or nitrile precursors under basic conditions. For example, using ethanol or methanol as solvents with catalysts like sodium hydroxide or potassium carbonate enhances reaction efficiency. Temperature control (60–80°C) and pH adjustments (neutral to slightly basic) are critical to minimize side products like imine intermediates. Post-reaction purification via recrystallization or column chromatography ensures high purity .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the conjugated enenitrile system, methoxy groups (δ ~3.8 ppm for OCH3), and aromatic protons (δ ~6.5–7.5 ppm).
- IR Spectroscopy : Peaks at ~2220 cm−1 (C≡N stretch) and ~1250 cm−1 (C-O-C stretch for methoxy groups) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 203.1 (C11H11NO2).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer : The electron-donating methoxy groups at the 3- and 4-positions activate the phenyl ring, enhancing electrophilic aromatic substitution (EAS) at the ortho and para positions. For nucleophilic additions to the nitrile group, steric hindrance from the methoxy substituents may slow reactivity. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity. Comparative experiments with analogs (e.g., 3,4-dichlorophenyl derivatives) highlight electronic vs. steric contributions .
Q. What strategies mitigate side reactions during the synthesis of this compound, such as polymerization or over-oxidation?
- Methodological Answer :
- Controlled Solvent Polarity : Use aprotic solvents (e.g., DMF or acetonitrile) to reduce nucleophilic attack on the nitrile group.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the enenitrile moiety.
- Catalyst Optimization : Transition-metal catalysts (e.g., CuCl2) suppress undesired radical pathways.
- Low-Temperature Quenching : Rapid cooling post-reaction minimizes thermal degradation .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, IC50 protocols).
- Structural Confirmation : Verify compound purity and stability (e.g., degradation products may skew results).
- Comparative Analysis : Test structural analogs (e.g., 3,4-diethoxyphenyl derivatives) to isolate substituent effects.
- Computational Docking : Use molecular dynamics simulations to assess binding affinity variations across receptor isoforms .
Q. What are the stability profiles of this compound under varying environmental conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) identifies exothermic peaks.
- Photostability : UV exposure (λ < 300 nm) induces cis-trans isomerization; store in amber vials.
- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions (pH < 3 or >10); monitor via pH-stat titration.
- Long-Term Storage : Store at −20°C under desiccation (≤5% humidity) to prevent nitrile group hydration .
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H11NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8H,1-2H3 |
InChI 键 |
WGPTVEZJYRFEGT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC#N)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













